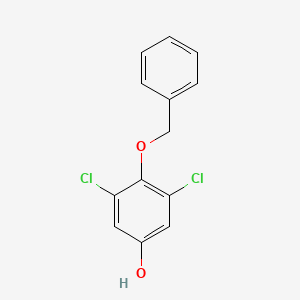

3,5-Dichloro-4-(phenylmethoxy)phenol

Descripción general

Descripción

3,5-Dichloro-4-(phenylmethoxy)phenol is a chemical compound with the molecular formula C13H10Cl2O2 and a molecular weight of 269.13 g/mol . It is also known by its IUPAC name, 4-(benzyloxy)-3,5-dichlorophenol . This compound is characterized by the presence of two chlorine atoms and a phenylmethoxy group attached to a phenol ring, making it a dichlorinated phenol derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(phenylmethoxy)phenol typically involves the reaction of 3,5-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the phenylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-4-(phenylmethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atoms, forming a less chlorinated phenol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated phenols.

Substitution: Phenols with different substituents replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Uricosuric Effects

Research has indicated that derivatives of 3,5-Dichloro-4-(phenylmethoxy)phenol exhibit significant uricosuric effects, which are beneficial in treating conditions associated with elevated uric acid levels, such as gout and hyperuricemia. The compound helps suppress the reabsorption of uric acid in the kidneys, promoting its excretion and thereby reducing serum uric acid concentrations .

Antitumor Activity

Studies have demonstrated that phenolic compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition could potentially lead to reduced tumor growth and metastasis .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage that can lead to chronic diseases .

Synthesis of Radiotracers

Recent advancements have utilized this compound in synthesizing radiotracers for imaging techniques aimed at detecting COX-2 expression in tumors. This application is particularly significant for non-invasive cancer diagnostics .

Synthesis Pathways

- Demethylation Reactions : The compound can be synthesized from methoxy-substituted phenols through demethylation using strong acids like HBr or BBr₃ .

- Coupling Reactions : The compound may also be synthesized via coupling reactions involving chlorinated phenols and phenylmethanol derivatives under controlled conditions to ensure selectivity and yield .

Case Study 1: Uricosuric Activity

A study published on the pharmacological effects of novel phenolic derivatives indicated that this compound significantly increased urinary uric acid excretion in animal models, suggesting its therapeutic potential for hyperuricemia management .

Case Study 2: Antitumor Efficacy

In vitro studies have shown that compounds structurally related to this compound exhibit potent inhibitory effects on COX-2 activity, leading to reduced proliferation of cancer cells in culture .

Case Study 3: Radiotracer Development

Research efforts have successfully incorporated this compound into the synthesis of radiotracers for PET imaging. These tracers target COX-2 expression and have shown promise in early cancer detection protocols .

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4-(phenylmethoxy)phenol is not extensively documented. its effects are likely mediated through interactions with cellular proteins and enzymes, leading to alterations in cellular processes. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichlorophenol: Lacks the phenylmethoxy group, making it less complex.

4-Benzyloxyphenol: Does not have the chlorine atoms, resulting in different reactivity.

2,6-Dichloro-4-hydroxy-1-benzyloxybenzene: A closely related compound with similar functional groups.

Uniqueness

3,5-Dichloro-4-(phenylmethoxy)phenol is unique due to the presence of both chlorine atoms and a phenylmethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

3,5-Dichloro-4-(phenylmethoxy)phenol is a synthetic compound with the molecular formula C13H10Cl2O2 and a molecular weight of 269.13 g/mol. It is primarily investigated for its potential biological activities, particularly antimicrobial properties, and its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3,5-dichlorophenol with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. This results in the formation of the phenylmethoxy group, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The mechanism behind its antimicrobial action likely involves disruption of microbial cell membranes or interference with essential cellular processes.

The biological activity of this compound is thought to be mediated through interactions with cellular proteins and enzymes. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. However, detailed studies on its specific mechanisms remain limited.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of traditional antibiotics .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cell lines. It exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

- Comparative Analysis : A comparative study with similar compounds like 3,5-Dichlorophenol and 4-Benzyloxyphenol highlighted that the presence of the phenylmethoxy group significantly enhanced its biological activity, making it a unique candidate for further drug development .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; MIC values comparable to established antibiotics. |

| Cytotoxicity | Low cytotoxicity observed in human cell lines at therapeutic concentrations. |

| Mechanism of Action | Likely involves interactions with proteins and enzymes; further research needed for specifics. |

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : Investigated as a potential lead compound for developing new antimicrobial agents.

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

- Pharmacology : Explored for its effects on various biological pathways due to its unique chemical structure.

Propiedades

IUPAC Name |

3,5-dichloro-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMZAYVEEAAJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.